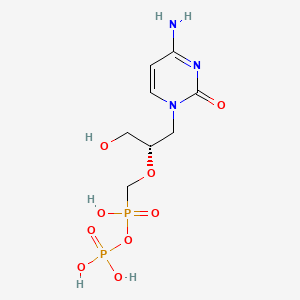
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 6-hydroxy-2-naphthaldehyde in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for imaging applications due to its unique photophysical properties.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
(4-Fluorophenyl)(6-hydroxynaphthalen-2-yl)methanone can be compared with other similar compounds, such as:
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a pyridinyl group instead of a hydroxynaphthalenyl group, leading to different chemical and biological properties.
(4-Fluorophenyl)(6-methoxynaphthalen-2-yl)methanone: The presence of a methoxy group instead of a hydroxyl group can affect the compound’s reactivity and applications.
Properties
CAS No. |
142776-98-5 |
|---|---|
Molecular Formula |
C17H11FO2 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
(4-fluorophenyl)-(6-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H11FO2/c18-15-6-3-11(4-7-15)17(20)14-2-1-13-10-16(19)8-5-12(13)9-14/h1-10,19H |
InChI Key |
GSIWCWHWIBQNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


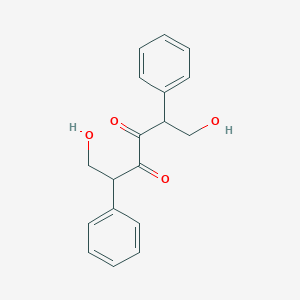

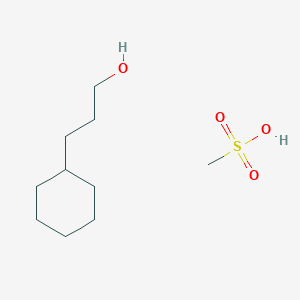
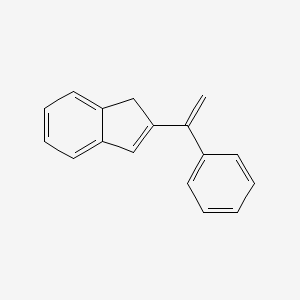

![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
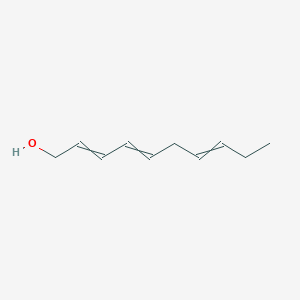
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
